1-Benzofuran-2-ylmethanol
Overview
Description
1-Benzofuran-2-ylmethanol is a chiral aromatic alcohol that serves as a valuable building block in the synthesis of various natural products and pharmaceutical drugs. It is an enantiopure compound, meaning it exists in either a left-handed (S) or right-handed (R) form, which can have significant implications in the biological activity and synthesis of chiral drugs. The compound is derived from the benzofuran family, which is a recognized motif in bioactive natural products and is also of interest in materials science research .
Synthesis Analysis
The synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol has been achieved using a green chemistry approach. A whole-cell biocatalyst, specifically Lactobacillus paracasei BD87E6, was isolated from a cereal-based fermented beverage and employed to bioreduce 1-(benzofuran-2-yl)ethanone to the desired product. The process was optimized to achieve a high enantiomeric excess (ee) and conversion rate, resulting in a yield of 92% with an ee greater than 99.9%. This method represents a novel and scalable approach to producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, highlighting its potential application in drug synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of 1-Benzofuran-2-ylmethanol is not detailed in the provided papers, the general structure consists of a benzofuran moiety with a methanol group at the second position. The benzofuran core is a common structure found in various bioactive compounds and pharmaceuticals. The stereochemistry of the alcohol group is crucial for its biological activity and is the focus of the synthesis process described .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives, including 1-Benzofuran-2-ylmethanol, is a subject of interest due to their presence in a wide range of bioactive compounds. The cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied. These reactions are key in constructing benzothiophene, benzofuran, indole, and indene frameworks, which are challenging tasks for organic chemists. The review paper discusses various derivatives synthesized from these reactions, classified by ring size and type, and also covers ring opening and 1,4-addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzofuran-2-ylmethanol are not explicitly discussed in the provided papers. However, as an aromatic alcohol with a chiral center, it is expected to have specific optical properties due to its enantiomeric nature. The high enantiomeric excess achieved in its synthesis suggests that it has a significant optical rotation, which is an important characteristic for chiral molecules used in pharmaceutical applications. The compound's solubility, boiling point, and other physical properties would be influenced by the benzofuran core and the hydroxyl group, but specific values would require further literature or experimental data .
Scientific Research Applications
Synthesis of Biological Agents
1-Benzofuran-2-ylmethanol plays a crucial role in the synthesis of various biological agents. For instance, its derivatives have been used to create thiazolidinone compounds, which were then evaluated for antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).
Polymer Research
This compound is also instrumental in polymer research. It was involved in the synthesis of methacrylate polymers with chalcone side groups. These polymers displayed unique thermal and dielectric properties, making them potential candidates for advanced material applications (T. Çelik & M. Coskun, 2018).
Catalytic Reactions
In the field of catalysis, 1-Benzofuran-2-ylmethanol derivatives have been utilized in palladium-catalyzed reactions. These reactions are significant for generating benzofuran compounds, which are valuable in various chemical syntheses (Yong Luo & Jie Wu, 2011).
Optically Active Compounds
The compound is key in producing optically active benzofuran-2-yl)ethanols and ethane-1,2-diols. These optically active compounds have applications in the synthesis of natural products and pharmaceuticals (Csaba Paizs et al., 2003).
Antimicrobial and Anticancer Agents
1-Benzofuran-2-ylmethanol derivatives have been synthesized and evaluated for their potential as anti-HIV-1, anticancer, and antimicrobial agents. This highlights the compound's significance in medicinal chemistry and drug development (S. Rida et al., 2006).
properties
IUPAC Name |
1-benzofuran-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMHPHYGAQRTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379934 | |
Record name | 1-benzofuran-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-ylmethanol | |
CAS RN |
55038-01-2 | |
Record name | 2-Benzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55038-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-benzofuran-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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